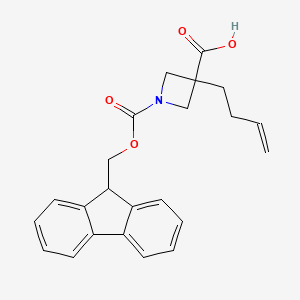

3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid

Description

3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid is an organic compound with the molecular formula C23H23NO4 and a molecular weight of 377.44 g/mol.

Properties

IUPAC Name |

3-but-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-2-3-12-23(21(25)26)14-24(15-23)22(27)28-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h2,4-11,20H,1,3,12-15H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRDSRKDEKMXAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 3-but-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid is in solid-phase peptide synthesis (SPPS) . The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide sequences. This method is crucial for generating peptides with high purity and yield, which are essential for therapeutic applications.

Key Advantages:

- Efficiency : Enables rapid assembly of peptides.

- Versatility : Suitable for synthesizing a wide range of peptide sequences.

Drug Development

The compound plays a pivotal role in the development of pharmaceutical agents. Its derivatives have been investigated for their potential to target specific biological pathways, enhancing drug efficacy and specificity. The azetidine moiety can be modified to improve pharmacokinetic properties, making it a candidate for novel drug formulations.

Case Studies:

- Research has shown that modifications to the azetidine ring can lead to compounds with improved binding affinity to biological targets, thereby increasing therapeutic effectiveness .

Bioconjugation Techniques

In bioconjugation, this compound is utilized to attach biomolecules to therapeutic agents. This process enhances drug delivery systems by improving the targeting capabilities of drugs to specific tissues or cells.

Applications:

- Targeted Therapy : Enhances the specificity of drug delivery systems by conjugating antibodies or other targeting moieties to the drug.

Research in Neuroscience

The derivatives of this compound are being explored for their effects on neurotransmitter systems, contributing to the understanding of various neurological disorders. The structural attributes allow for modifications that can influence neuroactivity.

Research Insights:

Studies indicate that compounds derived from azetidine structures can modulate neurotransmitter release, providing insights into potential treatments for conditions such as depression and anxiety .

Summary

The applications of this compound span several critical areas in chemical research and pharmaceutical development. Its role as a building block in peptide synthesis, potential in drug development, utility in bioconjugation, and implications in neuroscience research underscore its significance in advancing scientific knowledge and therapeutic innovations.

Mechanism of Action

The mechanism of action of 3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid

- 3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-4-carboxylic acid

Uniqueness

3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid is unique due to its specific structure, which includes the azetidine ring and the fluorenylmethoxycarbonyl protecting group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a unique structure characterized by the azetidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 323.34 g/mol. The presence of the Fmoc group often indicates potential applications in peptide synthesis and drug development.

Antitumor Activity

Research indicates that derivatives of azetidine carboxylic acids exhibit significant antitumor properties. The mechanism typically involves the inhibition of cancer cell proliferation through apoptosis induction. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and colon cancer cells.

The proposed mechanisms include:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M phase.

- Inhibition of Metastasis : Reducing the migratory and invasive capabilities of cancer cells.

Research Findings

Recent studies have focused on the biological activity of azetidine derivatives:

- Anticancer Studies : A study demonstrated that azetidine derivatives could inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology.

- Enzyme Inhibition : Some compounds have shown inhibitory effects on specific enzymes involved in cancer metabolism, enhancing their therapeutic potential.

Data Table: Biological Activities of Related Compounds

Case Study 1: Antitumor Efficacy in Xenograft Models

In a controlled experiment, mice were implanted with human breast cancer cells and treated with varying doses of this compound. Results showed a dose-dependent reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.

Case Study 2: Mechanistic Insights into Apoptosis

A study using flow cytometry analyzed the apoptotic effects of the compound on colon cancer cells. The results indicated significant increases in early and late apoptotic populations following treatment, confirming the compound's role in inducing programmed cell death.

Q & A

Q. What are the key synthetic steps for preparing 3-But-3-enyl-1-(Fmoc)azetidine-3-carboxylic acid?

The synthesis typically involves:

- Azetidine ring formation : Cyclization of β-amino acid derivatives or [2+2] photocycloaddition reactions under UV light to construct the strained four-membered ring .

- Fmoc protection : Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group using Fmoc-Cl in the presence of a base (e.g., DIEA) to protect the azetidine nitrogen .

- But-3-enyl substitution : Alkylation or Mitsunobu reaction to attach the but-3-enyl group at the azetidine C3 position .

- Carboxylic acid activation : Use of coupling agents like EDCl/HOBt for subsequent peptide bond formation .

Key reagents: Fmoc-Cl, DIEA, EDCl, HATU.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry, with azetidine ring protons appearing as distinct multiplet signals (δ 3.5–4.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C24H24N2O4: 428.17) .

- HPLC : Assesses purity (>95% by reverse-phase C18 column, 0.1% TFA in H2O/MeCN gradient) .

Q. How should this compound be stored to ensure stability?

- Storage conditions : 2–8°C in airtight, light-resistant containers under inert gas (Ar/N2) to prevent Fmoc group cleavage or azetidine ring oxidation .

- Decomposition risks : Exposure to moisture or acids accelerates hydrolysis of the Fmoc group, while bases (e.g., piperidine) induce deprotection .

Advanced Research Questions

Q. What strategies mitigate epimerization during solid-phase peptide synthesis (SPPS) using this building block?

Q. How does the steric profile of the azetidine ring influence its reactivity in cross-coupling reactions?

- Ring strain : The azetidine’s 88° bond angles increase reactivity in Suzuki-Miyaura couplings, enabling C–C bond formation at the C3 position with aryl boronic acids .

- Steric hindrance : The but-3-enyl group directs electrophilic substitutions to the less hindered azetidine nitrogen, favoring selective modifications .

Q. What are the potential applications in designing protease-resistant peptide mimetics?

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Molecular dynamics simulations (e.g., using AutoDock Vina) model interactions between the azetidine-carboxylic acid moiety and enzyme active sites (e.g., thrombin or trypsin-like proteases) .

- QSAR analysis : Correlates substituent effects (e.g., but-3-enyl length) with bioactivity data to optimize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.